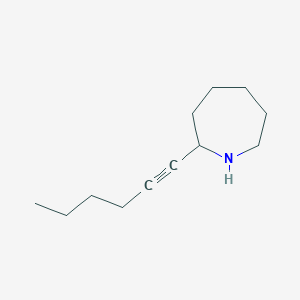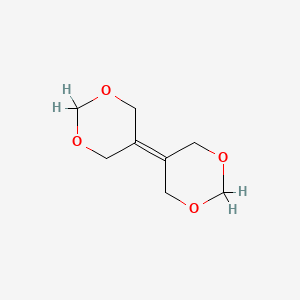
Chloro(pentamethoxy)cyclopropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chloro(pentamethoxy)cyclopropane is a cyclopropane derivative characterized by the presence of a chlorine atom and five methoxy groups attached to the cyclopropane ring. Cyclopropane derivatives are known for their strained ring structure, which imparts unique chemical reactivity and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of chloro(pentamethoxy)cyclopropane typically involves the reaction of a suitable alkene with a carbene or carbenoid. One common method is the reaction of alkenes with dichlorocarbenes, which can be generated in situ from chloroform and a strong base like potassium hydroxide . The reaction proceeds under mild conditions and results in the formation of the cyclopropane ring with the desired substituents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.
Chemical Reactions Analysis
Types of Reactions
Chloro(pentamethoxy)cyclopropane can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The chlorine atom can be reduced to form a hydrocarbon derivative.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxide or amine groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or ammonia.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of hydrocarbon derivatives.
Substitution: Formation of substituted cyclopropane derivatives with various functional groups.
Scientific Research Applications
Chloro(pentamethoxy)cyclopropane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of chloro(pentamethoxy)cyclopropane involves its interaction with molecular targets through its reactive cyclopropane ring and substituents. The strained ring structure can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with various biological targets. The methoxy groups and chlorine atom can also participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
Cyclopropane: The parent compound with a simple three-membered ring structure.
Chlorocyclopropane: A derivative with a chlorine atom attached to the cyclopropane ring.
Pentamethoxycyclopropane: A derivative with five methoxy groups attached to the cyclopropane ring.
Uniqueness
Chloro(pentamethoxy)cyclopropane is unique due to the combination of a chlorine atom and multiple methoxy groups, which impart distinct chemical reactivity and properties. The presence of both electron-withdrawing (chlorine) and electron-donating (methoxy) groups can influence the compound’s stability, reactivity, and interactions with other molecules .
Properties
CAS No. |
84212-88-4 |
|---|---|
Molecular Formula |
C8H15ClO5 |
Molecular Weight |
226.65 g/mol |
IUPAC Name |
1-chloro-1,2,2,3,3-pentamethoxycyclopropane |
InChI |
InChI=1S/C8H15ClO5/c1-10-6(9)7(11-2,12-3)8(6,13-4)14-5/h1-5H3 |
InChI Key |
YTCKZLXTOXIVNL-UHFFFAOYSA-N |
Canonical SMILES |
COC1(C(C1(OC)Cl)(OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


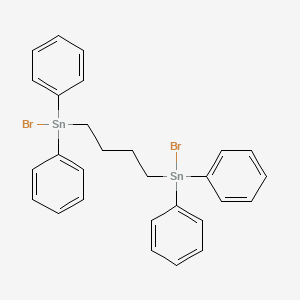
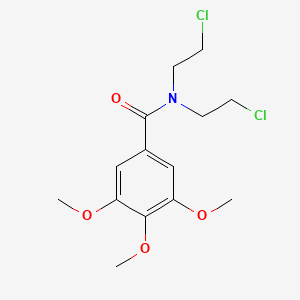
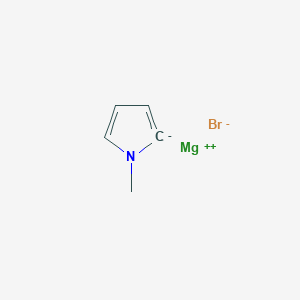
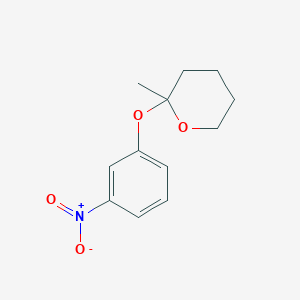
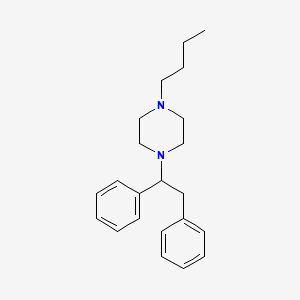
![N-[(2-Bromo-1-phenyl-ethylidene)amino]-2,4,6-trimethyl-benzenesulfonamide](/img/structure/B14416251.png)
![1-Methoxy-2-[(2-methoxypropan-2-yl)oxy]ethen-1-ol](/img/structure/B14416255.png)
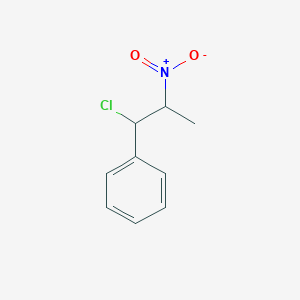
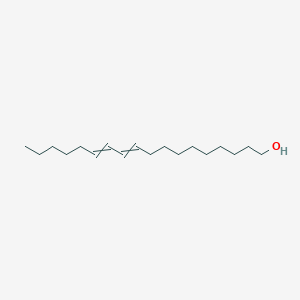
![(2E)-2-[(2-Hydroxyethyl)imino]propan-1-ol](/img/structure/B14416270.png)
![N-Methoxy-N-methyl-N'-{4-[(2-methyl-1,3-thiazol-4-yl)methoxy]phenyl}urea](/img/structure/B14416276.png)
